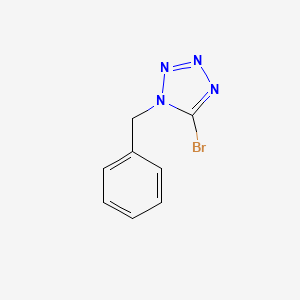

3-Aminopirazina-2-tiol

Descripción general

Descripción

3-Aminopyrazine-2-thiol (3-APT) is an organosulfur compound derived from pyrazine and amino acid, and is widely used in scientific research and lab experiments. It has unique chemical and physical properties, such as low toxicity, high solubility, and low viscosity.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

3-Aminopirazina-2-tiol: los derivados se han estudiado por su potencial para combatir diversas infecciones microbianas. El diseño y la síntesis de estos compuestos ha llevado al descubrimiento de moléculas con actividad significativa antimicobacteriana, antibacteriana y antifúngica. Esto es particularmente relevante en la búsqueda de nuevos tratamientos contra cepas resistentes de bacterias y hongos .

Tratamiento de la Tuberculosis

Las propiedades antimicobacterianas del This compound lo convierten en un candidato para el tratamiento de la tuberculosis (TB). Con el desafío continuo de la TB y la aparición de formas resistentes a los medicamentos, los nuevos medicamentos basados en este compuesto podrían ser vitales para brindar opciones de tratamiento más efectivas .

Descubrimiento y Síntesis de Fármacos

This compound: sirve como un andamiaje para la síntesis de varios medicamentos. Su versatilidad permite la creación de numerosos derivados, que pueden adaptarse a objetivos terapéuticos específicos. El papel de este compuesto en la síntesis de fármacos subraya su importancia en la química medicinal y el desarrollo farmacéutico .

Investigación del Cáncer

En la investigación del cáncer, los derivados del This compound se han evaluado por sus efectos citotóxicos en líneas celulares cancerosas. Esta investigación es crucial para desarrollar nuevos agentes quimioterapéuticos que pueden dirigirse selectivamente a las células cancerosas mientras se minimiza el daño a las células sanas .

Biología Química

La estructura química única del This compound lo convierte en un tema interesante para los estudios de biología química. Su reactividad e interacción con los sistemas biológicos proporcionan información sobre el desarrollo de nuevas herramientas y sondas bioquímicas .

Industrias Alimentaria y de Perfumería

Más allá de los productos farmacéuticos, el This compound y sus derivados encuentran aplicaciones en las industrias alimentaria y de perfumería. Las propiedades estructurales del compuesto contribuyen a la creación de sabores, fragancias y aditivos que mejoran los productos de consumo .

Mecanismo De Acción

Target of Action

3-Aminopyrazine-2-thiol is a derivative of 3-aminopyrazine-2-carboxamides . These compounds have been found to display significant antimicrobial activity

Mode of Action

It can be inferred from the antimicrobial activity of its derivatives that it likely interacts with its targets to inhibit their function, leading to the death of the microbial cells .

Biochemical Pathways

Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .

Result of Action

The result of the action of 3-Aminopyrazine-2-thiol is the inhibition of microbial growth, as evidenced by its antimicrobial activity . This is likely due to the disruption of essential biochemical processes in the microbial cells, leading to cell death.

Safety and Hazards

Direcciones Futuras

The study of “3-Aminopyrazine-2-thiol” and similar compounds is ongoing. For instance, 3-acylaminopyrazine-2-carboxamides, which are derived from a previously reported inhibitor of human prolyl-tRNA synthetase, have shown promising antimycobacterial activity . This suggests that “3-Aminopyrazine-2-thiol” and similar compounds could have potential applications in the development of new antimicrobial agents .

Análisis Bioquímico

Biochemical Properties

3-Aminopyrazine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with transition metals, which can influence its reactivity and interaction with other biomolecules . The compound can act as a ligand, binding to metal ions and forming coordination complexes that can affect enzymatic activity and protein function . Additionally, 3-Aminopyrazine-2-thiol has shown antimicrobial properties, interacting with bacterial enzymes and inhibiting their activity .

Cellular Effects

3-Aminopyrazine-2-thiol has been found to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. The compound has also been shown to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, 3-Aminopyrazine-2-thiol can disrupt cellular redox balance, leading to oxidative stress and affecting cell viability .

Molecular Mechanism

The molecular mechanism of 3-Aminopyrazine-2-thiol involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . It can also interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, 3-Aminopyrazine-2-thiol has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminopyrazine-2-thiol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that 3-Aminopyrazine-2-thiol can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 3-Aminopyrazine-2-thiol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzymatic activity and cellular processes . At high doses, 3-Aminopyrazine-2-thiol can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

3-Aminopyrazine-2-thiol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . The compound can also influence metabolic flux, altering the levels of metabolites in cells . Additionally, 3-Aminopyrazine-2-thiol can interact with cofactors such as NADH and FAD, affecting redox reactions and energy metabolism .

Propiedades

IUPAC Name |

3-amino-1H-pyrazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBQOIJRXTFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450718 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31613-87-3 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic application of 3-Aminopyrazine-2-thiol described in the research?

A1: 3-Aminopyrazine-2-thiol is a key precursor for synthesizing various thiazolo[4,5-b]pyrazines. The research demonstrates its reaction with orthoesters and potassium ethyl xanthate to form the desired thiazolo[4,5-b]pyrazine ring system []. This reaction pathway highlights the compound's utility in constructing heterocyclic compounds with potential biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.